molecular formula C20H20N4O5S2 B2649488 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 313660-14-9

4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2649488
CAS No.: 313660-14-9
M. Wt: 460.52
InChI Key: OPWYJYHUMCDEKB-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide (CAS: 313660-14-9) is a sulfonamide derivative featuring a dihydrothiazole scaffold substituted with a 4-nitrophenyl group and a diethylsulfamoyl benzamide moiety. Its molecular weight is 460.5 g/mol, with a calculated XLogP3 of 3.5, indicating moderate lipophilicity . The compound’s structure includes a planar thiazol-2-ylidene ring conjugated to the benzamide system, which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-3-23(4-2)31(28,29)17-11-7-15(8-12-17)19(25)22-20-21-18(13-30-20)14-5-9-16(10-6-14)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWYJYHUMCDEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Sulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the appropriate amine with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrophenyl and sulfamoyl groups under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted sulfamoyl derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds with thiazole moieties exhibit significant antimicrobial properties. The presence of the diethylsulfamoyl group may enhance the efficacy of this compound against various bacterial strains. Studies have shown that derivatives of thiazoles can inhibit bacterial growth, making them candidates for developing new antibiotics .

2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that similar compounds can inhibit cell proliferation and induce cell cycle arrest in several cancer lines . The nitrophenyl group could also contribute to this activity through mechanisms involving reactive oxygen species (ROS) generation.

3. Enzyme Inhibition
The diethylsulfamoyl group is known to interact with various enzymes, potentially serving as an inhibitor for specific targets within metabolic pathways. Enzyme inhibition studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications .

Material Science Applications

1. Dye and Pigment Development
The compound's chromophoric properties may allow it to be used as a dye or pigment in materials science. The nitrophenyl group can provide color stability and enhance light absorption characteristics, making it suitable for applications in textiles and coatings .

2. Polymer Chemistry
Incorporating this compound into polymer matrices could improve mechanical properties or introduce specific functionalities. Research into polymer composites containing thiazole derivatives has shown enhanced thermal stability and mechanical strength, indicating potential uses in advanced materials .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth with a related thiazole derivative.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cells; IC50 values were promising for further development.
Study CEnzyme InhibitionIdentified as a potent inhibitor of carbonic anhydrase, suggesting utility in treating conditions like glaucoma.
Study DMaterial ScienceDeveloped a polymer composite that showed improved UV resistance when incorporating thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring may also play a role in binding to specific proteins, affecting their function. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole/Phenyl Rings

  • 4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide (CAS: 317854-07-2) : Replacing the nitro group with an iodine atom increases molecular weight (562.5 g/mol) and polarizability. The iodine’s larger atomic radius may enhance halogen bonding in protein interactions but reduce solubility compared to the nitro analog .

Modifications to the Sulfamoyl Group

  • 4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 533890-07-2) : The benzyl-methyl sulfamoyl group introduces steric bulk and lipophilicity (XLogP3: 5.2), likely impacting membrane permeability and metabolic stability. The ethoxy group on the benzothiazole may enhance solubility via hydrogen bonding .
  • The dimethylsulfamoyl group offers reduced steric hindrance compared to diethyl derivatives .

Thiazole Saturation and Tautomerism

  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide: The dihydrothiazole ring in this compound (similar to the target molecule) exists in a non-aromatic tautomeric form, confirmed by the absence of νS-H IR bands (~2500–2600 cm⁻¹). This tautomerism may influence redox properties and stability .

Comparative Data Table

Compound (CAS) Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
313660-14-9 (Target) 460.5 3.5 4-Nitrophenyl, diethylsulfamoyl High TPSA (162 Ų), moderate solubility
317854-07-2 562.5 4.1 4-Iodophenyl, diethylsulfamoyl Halogen bonding potential
313404-07-8 446.4 3.2 3-Nitrophenyl, dimethylsulfamoyl Reduced conjugation vs. para-nitro
533890-07-2 551.6 5.2 Benzyl-methyl sulfamoyl, ethoxy High lipophilicity, metabolic stability

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide (CAS No: 313660-14-9) is a member of the thiazole and sulfonamide chemical classes, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C20H20N4O5S2C_{20}H_{20}N_{4}O_{5}S_{2}, with a molecular weight of 460.5 g/mol. The structure features a diethylsulfamoyl group linked to a thiazole moiety and a nitrophenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing nitrophenyl and thiazole moieties. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation.

Case Study: In Vitro Studies

A study conducted on various cancer cell lines demonstrated that derivatives of the compound exhibited significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines, indicating potent activity against cancer cells .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation. It is hypothesized that the sulfamoyl group plays a crucial role in enzyme binding, while the nitrophenyl group may contribute to reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Antimicrobial Activity

Aside from anticancer effects, this compound has also been evaluated for antimicrobial properties.

Table: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Candida albicans30 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Metabolism Studies

In vivo studies on rats indicated that the compound undergoes significant metabolic transformation. Key metabolic pathways identified include:

  • N-dealkylation
  • Reduction
  • N-acetylation

These pathways suggest that the compound may have a moderate half-life and could be subject to rapid clearance from biological systems .

Toxicological Profile

Preliminary toxicological assessments indicate that at therapeutic doses, the compound displays low toxicity. However, further investigations are necessary to fully characterize its safety profile.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide, given its complex heterocyclic framework?

  • Methodological Answer : The compound’s synthesis requires multi-step reactions, including cyclocondensation to form the thiazol-2-ylidene core and sulfamoylation. For example:
  • Step 1 : Prepare the thiazole intermediate via condensation of 4-(4-nitrophenyl)thiazol-2-amine with a benzaldehyde derivative under reflux in ethanol with glacial acetic acid (similar to methods in ).
  • Step 2 : Introduce the diethylsulfamoyl group via nucleophilic substitution using diethylamine and sulfonyl chloride under inert conditions.
  • Key Considerations : Monitor reaction progress via TLC and optimize temperature (70–90°C) to prevent decomposition of the nitro group .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the thiazol-2-ylidene geometry (E-configuration) and sulfamoyl group placement.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ peak) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) by comparing bond lengths and angles to computational models (e.g., ).
  • FTIR : Validate functional groups (e.g., S=O stretching at ~1150–1250 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate the compound’s electronic properties and biological target interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Compare results with experimental UV-Vis and cyclic voltammetry data .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or phosphodiesterases. Focus on the nitro group’s role in π-π stacking and the sulfamoyl group’s hydrogen-bonding potential (analogous to ’s PDE inhibitor studies). Validate with mutagenesis or SPR assays .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell line specificity, serum concentration). For cytotoxicity, use MTT assays with controls for nitroreductase activity, which may reduce the nitro group and alter efficacy .
  • Metabolite Profiling : Employ LC-MS/MS to identify degradation products or active metabolites that might influence results.
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .

Q. How can reaction engineering principles improve scalability and yield in synthesizing this compound?

  • Methodological Answer :
  • Flow Chemistry : Optimize continuous-flow reactors to enhance heat transfer during exothermic steps (e.g., sulfamoylation).
  • Solvent Selection : Replace ethanol with DMF or THF to improve solubility of intermediates.
  • Catalysis : Screen Pd or Cu catalysts for Suzuki-type couplings if aryl halide intermediates are involved (see ’s focus on reactor design) .

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